molecular formula C12H18Cl2N2O B2565531 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride CAS No. 1225326-50-0

5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

Cat. No.: B2565531
CAS No.: 1225326-50-0
M. Wt: 277.19
InChI Key: NLCGWWKKHLODLF-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the field of cardiovascular pharmacology. This dihydrochloride salt features a 2,3-dihydro-1H-indole (indoline) core that is substituted at the 5-position with a morpholine ring, a structural motif present in several biologically active molecules. The indole scaffold is a prominent pharmacophore known to confer a wide spectrum of biological activities, making its derivatives valuable in drug discovery . This compound is structurally related to novel Kv1.5 potassium channel inhibitors that have been designed and synthesized for the potential treatment of atrial fibrillation (AF) . The Kv1.5 channel is a highly atrium-selective anti-AF drug target, and inhibitors can selectively prolong the effective refractory period of the atrium to terminate AF without the severe ventricular side effects associated with other antiarrhythmic drugs . Research on similar morpholine-linked indole derivatives has shown that these compounds can exhibit dual functionality, demonstrating not only Kv1.5 channel inhibitory activity but also potent vasodilation activity on pre-contracted arterial rings . This suggests that this compound may serve as a key lead compound or intermediate for researchers developing new therapeutic agents for both anti-arrhythmia and anti-hypertension applications . The provided product is intended for use in non-clinical, in-vitro research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-yl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14;;/h1-2,9,13H,3-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCGWWKKHLODLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)N3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction generally proceeds as follows:

    Starting Materials: Indole derivative, morpholine, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol).

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours.

    Product Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted indole and morpholine derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its indole structure, which is known for its versatility in medicinal chemistry. Key activities include:

  • Antifungal Activity : Research indicates that derivatives of indole, including 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride, have shown promising antifungal properties. Studies have demonstrated that certain synthesized indole compounds exhibit higher antifungal activity compared to traditional agents like pimprinine .
  • Antiviral Properties : Indole derivatives have been investigated for their antiviral effects against various viruses. For instance, compounds derived from the indole nucleus have been noted for their ability to inhibit RNA and DNA viruses, including strains responsible for diseases such as HIV and Dengue fever .
  • Anticancer Potential : The compound's structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Several studies have reported on the synthesis and evaluation of indole derivatives that demonstrate cytotoxicity against various cancer cell lines .

Case Study 1: Antiviral Activity

A study investigated a series of indole derivatives, including this compound, for their antiviral efficacy against HIV and other RNA viruses. The results indicated that specific modifications to the indole structure significantly improved antiviral potency, with select compounds achieving IC50 values in the low micromolar range .

Case Study 2: Anticancer Efficacy

Another research project focused on evaluating the anticancer properties of synthesized indole derivatives against human cancer cell lines such as HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer). The study found that certain derivatives exhibited strong cytotoxic effects and induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Summary Table of Applications

Application TypeExamples of ActivityReferences
AntifungalHigher activity than traditional agents
AntiviralEffective against HIV and Dengue viruses
AnticancerCytotoxic effects on HeLa and MDA-MB-231 cells

Mechanism of Action

The mechanism of action of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cell cycle regulation and cytokinesis, leading to its potential use as an anticancer agent . It may also interact with receptors and ion channels, modulating their activity and resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both indole and morpholine rings allows for diverse reactivity and interaction with various biological targets, making it a versatile compound in research and industry.

Biological Activity

5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines indole and morpholine moieties, which contribute to its potential therapeutic applications. Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14Cl2N2O\text{C}_{11}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

This structure allows for multiple interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that regulate the cell cycle and cytokinesis, making it a candidate for anticancer therapy.
  • Antimicrobial Activity : It demonstrates significant activity against various bacterial strains, indicating potential use as an antimicrobial agent.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus3.90
Escherichia coli7.50
Mycobacterium smegmatis5.00
Candida albicans10.00

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.0
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)20.0

These findings highlight the potential of this compound as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted by Radulovic et al. evaluated the antimicrobial properties of various indole derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of gram-positive and gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity .

Study 2: Cytotoxicity in Cancer Cells

In another research effort, the cytotoxic effects of the compound were assessed on multiple cancer cell lines. The study revealed that it induced apoptosis in HeLa cells through the activation of caspase pathways, confirming its potential as a therapeutic agent in oncology .

Q & A

Q. How can researchers optimize the synthesis of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride to improve yield and purity?

  • Methodological Answer : Begin with a stepwise evaluation of reaction parameters:
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, PEG-400) to enhance nucleophilic substitution efficiency, as demonstrated in indole derivative syntheses .
  • Catalyst optimization : Test copper(I) iodide (CuI) or palladium-based catalysts for coupling reactions, adjusting molar ratios to minimize side products.
  • Purification : Employ gradient flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to separate dihydrochloride salts from unreacted intermediates. Validate purity via TLC and HRMS .
  • Statistical design : Apply factorial design (e.g., Box-Behnken) to assess interactions between temperature, reaction time, and solvent volume, reducing experimental iterations .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Multinuclear NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and salt formation. Compare chemical shifts with analogous indole derivatives (e.g., 5-fluoro-1H-indole analogs) .
  • Mass spectrometry : Perform FAB-HRMS or ESI-MS to confirm molecular ion peaks and isotopic patterns.
  • Elemental analysis : Quantify chloride content via titration or ion chromatography to validate dihydrochloride stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., morpholine ring conjugation to indole). Software like Gaussian or ORCA can identify thermodynamically favorable pathways .
  • Reaction path searches : Implement automated algorithms (e.g., GRRM) to explore intermediates and byproducts. Validate predictions with experimental LC-MS data .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents, accelerating reaction discovery .

Q. What strategies resolve discrepancies between computational predictions and experimental outcomes in the synthesis of this compound?

  • Methodological Answer :
  • Sensitivity analysis : Identify variables (e.g., solvent polarity, pH) where minor deviations significantly impact outcomes. Re-run simulations with adjusted parameters .
  • In-situ monitoring : Use techniques like ReactIR or inline NMR to detect transient intermediates not accounted for in models .
  • Post-hoc validation : Cross-reference computational data with experimental 1H^1H-NMR coupling constants to refine force fields in molecular dynamics simulations .

Q. How can researchers design scalable reactors for producing this compound while maintaining batch consistency?

  • Methodological Answer :
  • Microreactor systems : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., overalkylation). Monitor via PAT (Process Analytical Technology) tools .
  • Kinetic profiling : Determine rate constants for each synthesis step under varying pressures and temperatures to optimize reactor residence times .
  • Scale-down experiments : Use high-throughput screening in microtiter plates to mimic large-scale conditions and identify critical quality attributes (CQAs) .

Key Considerations

  • Contradictions in Evidence : While emphasizes CuI for indole coupling, highlights acetic acid/chloroacetic acid systems for analogous reactions. Researchers must evaluate substrate-specific reactivity.
  • Emerging Tools : AI-driven platforms (e.g., ICReDD’s reaction design workflows) integrate computational and experimental data to bypass trial-and-error approaches .

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